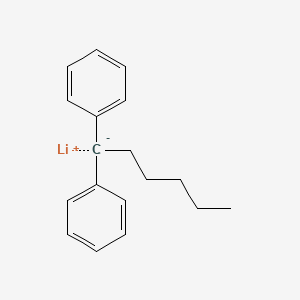

Lithium, (1,1-diphenylhexyl)-

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;1-phenylhexylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21.Li/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17;/h4-5,7-14H,2-3,6,15H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQLCJCZFWUWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCC[C-](C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Li | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453532 | |

| Record name | Lithium, (1,1-diphenylhexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3462-81-5 | |

| Record name | Lithium, (1,1-diphenylhexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparation Methodologies of Lithium, 1,1 Diphenylhexyl

Influence of Reaction Conditions on Synthetic Yield and Purity

Solvent Effects: The choice of solvent plays a critical role in the synthesis of organolithium compounds. The reaction is typically carried out in non-polar hydrocarbon solvents such as hexane (B92381) or cyclohexane, or in polar aprotic solvents like tetrahydrofuran (B95107) (THF).

Hydrocarbon Solvents: In non-polar solvents, n-butyllithium exists as aggregates (tetramers or hexamers). This aggregation can reduce its reactivity, potentially leading to slower reaction rates. However, these solvents are often preferred for subsequent polymerization reactions.

Polar Aprotic Solvents: Solvents like THF can deaggregate the n-butyllithium, increasing its reactivity and accelerating the addition to 1,1-diphenylethylene (B42955). However, THF can also react with organolithium compounds, especially at elevated temperatures, leading to potential side products and reduced stability of the desired product.

Temperature Control: Organolithium reactions are often highly exothermic. Therefore, maintaining a low and controlled temperature is essential for achieving high yield and purity.

Low Temperatures (-78 °C to 0 °C): Conducting the reaction at low temperatures helps to control the exothermicity, preventing side reactions such as the decomposition of the solvent or the organolithium reagent. It also enhances the selectivity of the desired nucleophilic addition.

Stoichiometry and Reactant Purity: The molar ratio of the reactants and their purity are also key factors.

Stoichiometry: A slight excess of the organolithium precursor is sometimes used to ensure complete conversion of the 1,1-diphenylethylene. However, a large excess can lead to difficulties in purification and potential side reactions.

Purity of Reactants: The purity of both 1,1-diphenylethylene and the organolithium reagent is paramount. Impurities, particularly water and other protic species, will quench the organolithium reagent and reduce the yield.

The following table summarizes the general influence of these reaction conditions:

| Reaction Condition | Effect on Yield | Effect on Purity | General Recommendation |

| Solvent | Polar solvents may increase rate and yield. | Hydrocarbon solvents can offer higher purity by minimizing side reactions. | Choice depends on subsequent application; often initiated in hydrocarbons. |

| Temperature | Higher temperatures can decrease yield due to decomposition. | Low temperatures generally lead to higher purity by suppressing side reactions. | Maintain low temperatures (e.g., -78°C to 0°C). |

| Stoichiometry | A slight excess of organolithium can drive the reaction to completion. | A large excess of organolithium can introduce impurities. | Near-equimolar ratios, with a slight excess of the lithium reagent if necessary. |

It is important to note that the optimal conditions can vary depending on the specific scale of the reaction and the intended application of the Lithium, (1,1-diphenylhexyl)-.

Structural Elucidation and Aggregation Phenomena of Lithium, 1,1 Diphenylhexyl

Nature of the Carbon-Lithium Bond and Ionic Character

The carbon-lithium (C-Li) bond in organolithium compounds like DPH-Li is highly polarized, exhibiting significant ionic character. This arises from the large difference in electronegativity between the carbon and lithium atoms. The lithium atom, being highly electropositive, donates electron density to the carbon atom, resulting in a partially positive charge on the lithium (Li⁺) and a partial negative charge on the carbon (C⁻). This polarization makes the carbon atom a potent nucleophile and a strong base.

While the C-Li bond is predominantly ionic, it also possesses some covalent character. The degree of ionic versus covalent character can be influenced by factors such as the solvent and the structure of the organic group. The bulky 1,1-diphenylhexyl group in DPH-Li influences the electronic environment of the carbanion, which in turn affects the nature of the C-Li bond. The special properties of organolithium reagents, with their highly reactive ionic character, were first discovered in 1917. rug.nl The ability of the C-Li bond to maintain its configuration has been demonstrated, highlighting its partially covalent nature. illinois.edu

Aggregation States in Solution

A defining characteristic of organolithium compounds in solution is their propensity to form aggregates. This phenomenon is driven by the desire to stabilize the electron-deficient lithium centers and the electron-rich carbanionic centers through intermolecular interactions. The degree and type of aggregation are critical determinants of the reagent's reactivity.

In non-polar hydrocarbon solvents, organolithium reagents typically exist as large aggregates, such as tetramers or hexamers. rug.nld-nb.info However, the bulky 1,1-diphenylhexyl group in DPH-Li introduces significant steric hindrance, which tends to reduce the degree of aggregation compared to smaller alkyllithium compounds. This reduced aggregation can be advantageous in certain applications, such as controlled polymerization initiation. While specific studies on the precise aggregation state of DPH-Li in various solvents are not extensively detailed in the provided results, the general principles of organolithium aggregation suggest that it likely exists in an equilibrium between different aggregated forms, with the specific equilibrium depending on concentration and solvent conditions.

The polarity of the solvent plays a crucial role in modulating the aggregation state of organolithium compounds. rug.nlvt.edu Polar, aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether can coordinate to the lithium centers of the aggregates. osi.lv This solvation process breaks down the larger aggregates into smaller, more reactive species, such as dimers or even monomers. nd.eduresearchgate.net The interaction between the polar solvent and the lithium cation disrupts the inter-aggregate bonding. vt.edu For DPH-Li, the use of polar solvents like THF is noted to reduce aggregation, which is beneficial for its application as a controlled initiator in polymerization reactions. This disaggregation in the presence of Lewis bases like THF enhances the reactivity of the anionic species. researchgate.net

The aggregation state of organolithium reagents can be further manipulated by the addition of coordinating ligands and additives. rug.nlosi.lv Lewis bases, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), are known to be highly effective in breaking down organolithium aggregates by chelating the lithium cations. osi.lv While specific examples with DPH-Li are not provided, the general principle applies. The addition of such ligands can significantly enhance the reactivity of the organolithium reagent. osi.lv Other additives, such as lithium alkoxides, can also influence aggregation and reactivity, sometimes leading to the formation of mixed aggregates. uni-bayreuth.de The effect of these additives is complex and can lead to either an increase or decrease in reaction rates depending on the specific system. uni-bayreuth.de

Organolithium compounds can form mixed aggregates with other organometallic species or with lithium salts. unipa.itunipa.itnih.gov For example, mixed aggregates can form between an alkyllithium reagent and a lithium amide. nih.gov These mixed aggregates often exhibit unique structures and reactivities compared to their parent homo-aggregates. odu.edu The formation of various mixed aggregates has been proposed in systems involving the 1,1-diphenylhexyl anion. unipa.itunipa.it The incorporation of a less soluble lithium compound into a mixed aggregate can enhance its solubility and open up new synthetic possibilities. odu.edu The structure of these mixed aggregates can be complex, with examples of ladder-type structures being identified. nih.gov

Spectroscopic Characterization Techniques for Structure and Aggregation

A variety of spectroscopic techniques are employed to elucidate the structure and aggregation states of organolithium compounds in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying organolithium aggregates. ⁶Li and ¹³C NMR are particularly useful for probing the local environment of the lithium and carbon atoms within the aggregates. nd.edusci-hub.se Chemical shift data can provide information on the degree of aggregation. nd.edu Advanced NMR techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to determine the size of aggregates in solution. nih.gov Heteronuclear multiple quantum correlation (HMQC) spectroscopy can establish connectivities between lithium and other nuclei like carbon and nitrogen. sci-hub.se

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information about organolithium aggregates in the solid state. nih.govnih.gov This technique has been used to determine the crystal structures of various mixed aggregates, revealing complex arrangements like ladder structures. nih.gov

Raman Spectroscopy: Raman spectroscopy can be used to study the coordination environment of the lithium cation and the nature of the anion in organolithium systems. nih.gov By correlating spectroscopic data with known crystal structures, it's possible to analyze ionic association in solution. nih.gov

UV-Visible Spectroscopy: UV-Visible spectroscopy can be used to monitor the progress of reactions involving organolithium compounds, such as polymerization initiation. researchgate.net

Table of Spectroscopic Techniques for Characterizing Lithium, (1,1-diphenylhexyl)- Aggregation

| Spectroscopic Technique | Information Provided | References |

| NMR Spectroscopy | ||

| ⁶Li NMR | Probes the local electronic environment of the lithium nucleus, sensitive to aggregation state. | sci-hub.se |

| ¹³C NMR | Provides information about the carbanionic center and its interaction with lithium. Chemical shifts can indicate the degree of aggregation. | nd.edu |

| DOSY | Measures the diffusion coefficient of species in solution to determine their size and thus the aggregation number. | nih.gov |

| HMQC | Establishes through-bond correlations between different nuclei (e.g., ⁶Li-¹³C, ⁶Li-¹⁵N) to map out the structure of aggregates. | sci-hub.se |

| X-ray Crystallography | Provides the precise three-dimensional structure of the aggregate in the solid state, including bond lengths and angles. | nih.govnih.gov |

| Raman Spectroscopy | Investigates vibrational modes to understand the coordination of the lithium cation and the nature of the counter-anion. | nih.gov |

| UV-Visible Spectroscopy | Monitors changes in electronic transitions, often used to follow the kinetics of reactions initiated by the organolithium compound. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands out as a primary tool for investigating the solution-state structure and dynamics of organolithium compounds. thieme-connect.comscielo.br It provides invaluable information on aggregation states, solvation, and the dynamic exchange processes that these species undergo. thieme-connect.com

Lithium NMR (⁶Li, ⁷Li) for Aggregation State Determination

Both ⁶Li and ⁷Li isotopes are powerful probes for studying organolithium aggregates. wikipedia.orgbohrium.com While ⁷Li is more abundant and sensitive, its larger quadrupole moment can lead to broader signals. bohrium.com In contrast, ⁶Li, despite its lower natural abundance and sensitivity, possesses a smaller quadrupole moment, resulting in sharper lines, which can be advantageous for resolving distinct aggregated species. scielo.brnorthwestern.edu The chemical shifts and multiplicities observed in ⁶Li and ⁷Li NMR spectra are highly sensitive to the aggregation state (monomer, dimer, tetramer, etc.) and the coordination environment of the lithium cation. scielo.brbohrium.com For instance, the number of lithium atoms in an aggregate can often be determined by analyzing the multiplicity of the signals, especially in ⁶Li-labeled compounds. wikipedia.org Isotopic labeling, including the use of ⁶Li, is a common strategy to simplify spectra and obtain more precise structural information. scielo.brnih.gov

Table 1: Comparison of ⁶Li and ⁷Li NMR Properties

| Property | ⁶Li | ⁷Li |

| Natural Abundance (%) | 7.59 | 92.41 |

| Nuclear Spin (I) | 1 | 3/2 |

| Quadrupole Moment (10⁻²⁸ Q/m²) | -8.08 x 10⁻⁴ | -4.01 x 10⁻² |

| Relative Sensitivity (¹H=1.00) | 8.5 x 10⁻³ | 0.29 |

This table is generated based on data from various NMR resources. northwestern.edu

Carbon NMR (¹³C) and Coupling Constants (¹J(Li–C))

¹³C NMR spectroscopy provides crucial insights into the carbon framework of the organolithium compound and its interaction with lithium. wikipedia.org A key parameter obtained from ¹³C NMR is the one-bond scalar coupling constant between lithium and the carbanionic carbon, denoted as ¹J(Li–C). wikipedia.orgnih.gov The magnitude of this coupling constant is directly related to the number of lithium atoms bonded to the carbon center. nih.gov This information is instrumental in determining the aggregation state of the organolithium species in solution. wikipedia.orgnih.gov For static aggregates, the multiplicity of the ¹³C signal coupled to ⁶Li (with a nuclear spin I=1) can directly indicate the number of interacting lithium atoms. acs.org

An empirical relationship has been proposed that links the ¹J(C,Li) coupling constant to the number of lithium nuclei in contact with the carbanion and the number of donor ligands coordinated to the lithium. nih.gov This relationship can be a valuable tool for assessing the degree of solvation of organolithium aggregates. nih.gov

Advanced NMR Techniques (DOSY, HOESY, EXSY) for Solution Dynamics

To probe the dynamic nature of organolithium aggregates in solution, a suite of advanced NMR techniques is employed. thieme-connect.compsu.edu

Diffusion-Ordered Spectroscopy (DOSY): This technique, often referred to as "NMR chromatography," separates different chemical species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govsemanticscholar.org By applying DOSY, it is possible to distinguish between different aggregation states (e.g., monomers, dimers, tetramers) coexisting in solution, as larger aggregates diffuse more slowly than smaller ones. nih.govsemanticscholar.org DOSY experiments can be performed using various nuclei, including ¹H, ⁶Li, and ¹³C, to gain a comprehensive understanding of the species present. nih.gov The use of internal references can allow for the estimation of molecular weights from diffusion data. nih.govosti.gov

Heteronuclear Overhauser Effect Spectroscopy (HOESY): HOESY is a 2D NMR technique that detects through-space interactions between different types of nuclei, typically ¹H and a heteronucleus like ⁶Li or ⁷Li. northwestern.edu In the context of organolithium compounds, ⁶Li{¹H} HOESY experiments are particularly valuable for establishing the proximity of lithium atoms to specific protons on the organic ligand, providing detailed information about the geometry of the aggregate and its solvation shell. northwestern.edusemanticscholar.org

Exchange Spectroscopy (EXSY): This 2D NMR technique is used to study chemical exchange processes occurring on the NMR timescale. sci-hub.se For organolithium compounds, ⁶Li,⁶Li-EXSY experiments can reveal dynamic equilibria between different aggregated species. sci-hub.se By analyzing the cross-peaks in an EXSY spectrum, it is possible to identify which aggregates are interconverting and to quantify the rates of these exchange processes.

X-ray Diffraction Analysis of Related Organolithium Aggregates

While obtaining single crystals of Lithium, (1,1-diphenylhexyl)- itself for X-ray diffraction analysis can be challenging, the crystal structures of related organolithium compounds provide invaluable models for understanding its potential aggregation behavior in the solid state. libretexts.orgwikipedia.org X-ray crystallography offers a definitive snapshot of the molecular structure, including bond lengths, bond angles, and the spatial arrangement of atoms within the aggregate. researchgate.net

Studies on a wide range of organolithium compounds have revealed a propensity for forming various aggregate structures, such as dimers, tetramers, and even higher-order oligomers. libretexts.orgrsc.orgd-nb.info These structures often feature a core of lithium atoms, with the organic groups bridging the lithium centers. libretexts.org For example, methyllithium (B1224462) exists as a tetramer in the solid state with a distorted cubane-like structure. researchgate.net The specific geometry of the aggregate is influenced by the steric bulk of the organic substituent and the presence of coordinating solvent molecules like tetrahydrofuran (THF) or diethyl ether. researchgate.netnih.gov The analysis of these structures provides a fundamental basis for interpreting the more complex solution-state data obtained from NMR spectroscopy. researchgate.net

UV-Visible Spectroscopy for Reaction Monitoring and Anion Detection

UV-Visible spectroscopy is a valuable tool for monitoring reactions involving organolithium reagents and for detecting the formation of the corresponding carbanions. psu.eduspectroscopyonline.com The highly conjugated nature of the 1,1-diphenylhexyl anion, formed from Lithium, (1,1-diphenylhexyl)-, results in a characteristic absorption band in the visible region of the electromagnetic spectrum. researchgate.net

The appearance and intensity of this absorption can be used to follow the progress of a reaction in real-time. spectroscopyonline.comrsc.org For instance, in anionic polymerization, the formation of the 1,1-diphenylethyllithium anion, a related species, can be readily monitored by its characteristic absorption maximum. researchgate.net This allows for the determination of reaction kinetics and the optimization of reaction conditions. spectroscopyonline.com Changes in the UV-Vis spectrum, such as shifts in the absorption maximum (λmax), can also provide information about changes in the coordination environment of the carbanion, such as interactions with different solvents or the presence of additives. researchgate.nettandfonline.com

Reactivity and Mechanistic Investigations Involving Lithium, 1,1 Diphenylhexyl

Fundamental Reactivity Profiles: Nucleophilicity and Basicity

The reactivity of organolithium compounds like (1,1-diphenylhexyl)lithium is characterized by the dual nature of the carbanion, which can act as both a nucleophile and a base. masterorganicchemistry.com

Nucleophilicity refers to the rate at which a species donates an electron pair to an electrophile other than a proton, typically a carbon atom. masterorganicchemistry.com In its primary application, (1,1-diphenylhexyl)lithium functions as a potent nucleophile, initiating polymerization by attacking a monomer such as methyl methacrylate (B99206) (MMA). uni-bayreuth.deresearchgate.net This nucleophilic addition to the carbon-carbon double bond of the monomer creates a new carbanionic species that propagates the polymer chain.

Basicity is a thermodynamic concept that describes the ability of a species to accept a proton (H+). masterorganicchemistry.com While DPH-Li is a strong base, its utility in research often centers on its nucleophilic character. However, its basicity can lead to side reactions, such as the metalation of acidic protons in the reaction medium, which must be considered in reaction design.

The balance between nucleophilicity and basicity is influenced by factors such as steric hindrance around the carbanionic center and the nature of the solvent. masterorganicchemistry.comscribd.com The two phenyl groups and the hexyl chain in DPH-Li create significant steric bulk, which can modulate its reactivity compared to smaller alkyllithium reagents.

Impact of Aggregation State on Reactivity and Selectivity

Like most organolithium reagents, (1,1-diphenylhexyl)lithium exists not as a simple monomer in solution but as aggregates, particularly in nonpolar hydrocarbon solvents. uni-bayreuth.de The degree of aggregation, which is a dynamic equilibrium between monomers, dimers, tetramers, and higher-order structures, has a profound impact on the reagent's reactivity. uni-bayreuth.deacs.org Generally, lower aggregation states are significantly more reactive than higher aggregation states. acs.orgresearchgate.net

For instance, the anionic polymerization of MMA initiated by DPH-Li in a non-polar solvent like toluene (B28343) is extremely slow. uni-bayreuth.de This low reactivity is attributed to the initiator existing in highly aggregated, unreactive states. The addition of polar solvents or Lewis bases, which break down these aggregates, leads to a dramatic increase in the polymerization rate. acs.orgresearchgate.net The use of additives like lithium 2-methoxyethoxide (MEO-Li) in toluene can accelerate the reaction to such an extent that half-lives become fractions of a second, suggesting a shift towards highly reactive, deaggregated chain ends. acs.org

Kinetic studies are essential for identifying which aggregation state is responsible for the majority of the chemical transformation. The reaction order with respect to the organolithium reagent provides insight into the nature of the rate-determining species. semanticscholar.org

If the monomer is the sole reactive species and it exists in equilibrium with a dormant tetrameric aggregate, the reaction order with respect to the total initiator concentration will be 0.25. semanticscholar.org

If the monomer is in equilibrium with a dimeric aggregate, the reaction order will be 0.5. researchgate.net

Kinetic Studies and Rate Laws in Reactions Initiated by Lithium, (1,1-diphenylhexyl)-

The rate of polymerization initiated by (1,1-diphenylhexyl)lithium is dependent on the concentrations of the initiator, monomer, and any additives. The mathematical relationship is expressed in the rate law, where the exponents represent the reaction order with respect to each component. opentextbc.caphotophysics.com

As mentioned previously, kinetic investigations of MMA polymerization in THF with DPH-Li as the initiator have shown the reaction order to be 0.5 with respect to the concentration of active centers. researchgate.net The rate of polymerization is typically first-order with respect to the monomer concentration. researchgate.net

Table 1: Experimentally Determined Reaction Orders for MMA Polymerization Initiated by DPH-Li

| Reactant/Species | Solvent | Reaction Order | Implication |

| Active Centers | Tetrahydrofuran (B95107) (THF) | 0.5 | The active monomeric species is in equilibrium with dimeric aggregates. researchgate.net |

| Monomer (MMA) | Tetrahydrofuran (THF) | 1 | The rate is directly proportional to the monomer concentration. researchgate.net |

Solvents and coordinating agents (Lewis bases) play a critical role in the kinetics of organolithium reactions by altering the aggregation state and the nature of the ion pair. uni-bayreuth.deresearchgate.net

Non-polar Solvents (e.g., Toluene, Cyclohexane): In these solvents, DPH-Li is highly aggregated, resulting in very low initiation and propagation rates. uni-bayreuth.deresearchgate.net

Polar Solvents (e.g., Tetrahydrofuran - THF): Polar solvents solvate the lithium cation, breaking down the aggregates into smaller, more reactive species like dimers and monomers. researchgate.netwisc.edu This leads to a significant increase in the reaction rate compared to non-polar media. The solvation also affects the nature of the ion pair, potentially shifting the equilibrium from contact ion pairs (CIP) to more reactive solvent-separated ion pairs (SSIP). uni-bayreuth.desemanticscholar.org

Lewis Base Additives (e.g., TMEDA, LiOEM): The addition of strong Lewis bases can further enhance reaction rates. These additives coordinate strongly with the lithium cation, promoting deaggregation. uni-bayreuth.dewisc.edu For example, adding lithium 2-methoxyethoxide (LiOEM) to a DPH-Li-initiated polymerization in toluene leads to extremely fast and controlled reactions, yielding polymers with narrow molecular weight distributions. uni-bayreuth.deacs.org This effect is attributed to the formation of highly reactive mixed complexes that prevent the formation of dormant aggregates. acs.org Interestingly, in a solvent that is already a strong Lewis base like THF, the addition of another ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA) may not significantly alter the kinetics, as THF itself effectively deaggregates the active centers. researchgate.net

Table 2: Effect of Solvent and Additives on MMA Polymerization Initiated by DPH-Li

| Solvent/System | Observation | Kinetic Implication |

| Toluene | Very slow reaction, broad molecular weight distribution. uni-bayreuth.de | Initiator exists in highly aggregated, low-reactivity states. |

| Tetrahydrofuran (THF) | Controlled polymerization, faster rate than in toluene. researchgate.net | THF solvates Li+, breaking aggregates into more reactive dimers/monomers. |

| Toluene / LiOEM | Extremely fast reaction (t½ < 10s), narrow molecular weight distribution. uni-bayreuth.deacs.org | LiOEM forms highly reactive, deaggregated mixed complexes with the initiator. |

| THF / TMEDA | Rate constants are not significantly affected compared to THF alone. researchgate.net | THF is a sufficiently strong ligand; TMEDA does not significantly perturb the existing aggregation equilibrium. |

| THF / LiClO₄ | Rate of polymerization is retarded. researchgate.net | The additive influences the ion pair structure, affecting the reactivity of the growing enolates. researchgate.net |

Specific Reaction Mechanisms

The reactivity of Lithium, (1,1-diphenylhexyl)-, often abbreviated as DPH-Li, is characterized by the highly polar carbon-lithium bond, which imparts significant nucleophilic and basic properties to the organic moiety. wikipedia.org Its specific reaction mechanisms are a subject of extensive study, particularly in the realms of nucleophilic addition and anionic polymerization. The bulky nature of the 1,1-diphenylhexyl group provides considerable steric hindrance, which moderates its reactivity and enhances selectivity in various chemical transformations.

As a potent organolithium reagent, DPH-Li readily participates in nucleophilic addition reactions with a variety of electrophilic substrates. In these processes, the carbanionic center of DPH-Li attacks an electron-deficient atom, leading to the formation of a new carbon-carbon bond. wikipedia.org

The addition of organolithium reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the attack of the nucleophilic carbon of the organolithium compound on the electrophilic carbonyl carbon. masterorganicchemistry.comcolby.edu This addition breaks the C=O pi bond, resulting in a tetrahedral alkoxide intermediate. masterorganicchemistry.com A subsequent acidic workup step protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.com

Lithium, (1,1-diphenylhexyl)- follows this general mechanism.

Addition to Aldehydes and Ketones : When DPH-Li reacts with aldehydes or ketones, it undergoes a nucleophilic addition to the carbonyl group to produce alcohols. wikipedia.orgmasterorganicchemistry.com The reaction with an aldehyde yields a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. masterorganicchemistry.com The bulky diphenylhexyl group can influence the stereoselectivity of the addition, particularly with sterically hindered ketones. wikipedia.org

Addition to Esters : The reaction with esters is more complex. The initial nucleophilic addition to the ester carbonyl forms a tetrahedral intermediate. However, unlike the stable alkoxides formed from aldehydes and ketones, this intermediate can collapse by eliminating an alkoxide leaving group, which generates a ketone. This newly formed ketone can then react with a second equivalent of DPH-Li. When DPH-Li is used as a base, it can also deprotonate the α-carbon of the ester to form a lithium enolate, a key intermediate in reactions like aldol (B89426) condensations. wikipedia.org

Carbolithiation is a reaction in which the carbon-lithium bond adds across a carbon-carbon double or triple bond. wikipedia.orgnih.gov This process creates a new carbon-carbon bond and a new organolithium species, which can then be trapped by various electrophiles, allowing for further molecular functionalization. nih.govnih.govbeilstein-journals.org This reaction is a cornerstone of anionic polymerization processes. wikipedia.org

The mechanism involves the addition of the organolithium reagent to an unsaturated C-C bond. nih.gov A key factor for a successful and controlled carbolithiation is that the newly generated organolithium intermediate should be less reactive than the starting reagent to prevent subsequent, uncontrolled polymerization. nih.gov The stability of the intermediate can be influenced by intra- or intermolecular coordination. nih.gov Intramolecular carbolithiation reactions, where the alkene and the organolithium are part of the same molecule, often proceed with high stereochemical control due to the formation of a rigid transition state where the lithium atom coordinates to the remote pi-bond. nih.govbeilstein-journals.org

Lithium, (1,1-diphenylhexyl)- is extensively utilized as an initiator for the living anionic polymerization of various monomers, most notably methacrylates. Its unique structure allows for precise control over the polymerization process, enabling the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. uliege.be

The effectiveness of DPH-Li as an initiator stems from its sterically hindered structure and moderated nucleophilicity. uni-bayreuth.de The bulky diphenyl groups attenuate the reactivity of the carbanion, which helps to prevent side reactions, such as the initiator attacking the carbonyl group of methacrylate monomers. acs.org This controlled initiation is crucial for achieving a "living" polymerization, where chain termination and transfer reactions are effectively eliminated. ethernet.edu.et

DPH-Li is an excellent initiator for the living anionic polymerization of monomers like methyl methacrylate (MMA) and glycidyl (B131873) methacrylate (GMA) in polar solvents like tetrahydrofuran (THF) at low temperatures (e.g., -78°C). uliege.beacs.org These polymerizations proceed readily to yield soluble polymers with predictable molecular weights based on the monomer-to-initiator ratio and narrow molecular weight distributions (polydispersity index, Mw/Mn). uliege.be For instance, the DPH-Li initiated polymerization of GMA at -78°C can yield a polymer with an Mw/Mn of 1.07. uliege.be

Control over the polymerization can be further enhanced by the use of additives, such as lithium salts. The addition of lithium perchlorate (B79767) (LiClO4) has been shown to significantly improve the living character of MMA polymerization initiated by DPH-Li, even at temperatures as high as -40°C in THF. acs.orgacs.org The ratio of the additive to the initiator plays a critical role in achieving this control. acs.orgacs.org

Table 1: Effect of LiClO₄ on Anionic Polymerization of MMA Initiated by DPH-Li Data derived from studies conducted in THF at -40°C. acs.org

The propagating chain ends can exist in different forms, primarily as "contact" ion pairs and "solvent-separated" ion pairs, which are in a dynamic equilibrium. uni-bayreuth.deethernet.edu.et

Contact Ion Pairs : The cation and anion are in direct contact.

Solvent-Separated Ion Pairs : The cation and anion are separated by one or more solvent molecules.

The position of this equilibrium is heavily influenced by the solvent's polarity and the nature of the counterion. uni-bayreuth.deethernet.edu.et In highly solvating polar solvents like THF, the equilibrium tends to shift towards the more reactive solvent-separated ion pairs. ethernet.edu.et This is particularly true for the small lithium cation, which is easily solvated. ethernet.edu.et The reactivity of free ions and solvent-separated ion pairs is significantly higher than that of contact ion pairs. uni-bayreuth.de

Anionic Polymerization Initiation and Propagation Mechanisms

Investigation of Side Reactions and Strategies for Mitigation

In reactions involving highly reactive organolithium species such as Lithium, (1,1-diphenylhexyl)-, the potential for side reactions is a significant consideration that can influence product yield and purity. While specific studies on the side reactions of Lithium, (1,1-diphenylhexyl)- are not extensively documented, a general understanding can be derived from the known reactivity of other bulky organolithium reagents.

Common side reactions include:

Proton Abstraction from Solvent: Organolithium reagents are strong bases and can deprotonate common etheral solvents like tetrahydrofuran (THF) if the primary reaction is slow. This can lead to the consumption of the reagent and the formation of undesired byproducts.

Addition to Solvent: In some cases, the organolithium reagent can add to the solvent, leading to ring-opening or other transformations.

Reaction with Additives: While additives are often used to enhance reactivity or selectivity, they can sometimes participate in side reactions. For instance, chelating agents like TMEDA (tetramethylethylenediamine) can be metallated themselves.

Thermal Decomposition: Alkyllithium compounds can undergo thermal decomposition, typically through β-hydride elimination, to form an alkene and lithium hydride. princeton.edu For Lithium, (1,1-diphenylhexyl)-, this would involve the elimination of a proton from the hexyl chain.

Strategies to mitigate these side reactions often involve careful control of reaction parameters and the use of specific additives.

Table 1: Strategies for Mitigating Side Reactions

| Strategy | Description |

| Low Temperature | Conducting reactions at low temperatures (e.g., -78 °C) significantly reduces the rate of many side reactions, including solvent deprotonation and thermal decomposition. |

| Choice of Solvent | Using less reactive solvents or co-solvents can minimize side reactions. For example, using non-etheral solvents when possible. |

| Reaction Time | Optimizing the reaction time is crucial. Prolonged reaction times can lead to an increase in byproducts from slower side reactions. uliege.be |

| Use of Additives | The addition of certain salts, like lithium chloride (LiCl), can break up organolithium aggregates, increasing the reactivity of the desired pathway and potentially suppressing side reactions. sigmaaldrich.com |

| Controlled Addition | Slow, controlled addition of the organolithium reagent to the substrate can help to maintain a low instantaneous concentration of the reagent, disfavoring side reactions. |

Metalation Reactions (Deprotonation, Ortholithiation)

Lithium, (1,1-diphenylhexyl)-, owing to its basicity, is a potent reagent for metalation reactions, which involve the deprotonation of a substrate to form a new organolithium species. This is a fundamental method for carbon-carbon bond formation and the synthesis of functionalized molecules.

Deprotonation:

The primary mode of action in metalation is the abstraction of an acidic proton from a substrate. The efficacy of this reaction is governed by the pKa difference between the organolithium reagent's conjugate acid and the substrate. Given the high basicity of alkyllithiums, Lithium, (1,1-diphenylhexyl)- can deprotonate a wide range of C-H, N-H, and O-H bonds.

Ortholithiation:

A particularly powerful application of metalation is directed ortho-lithiation (DoM). wikipedia.org In this reaction, a substituent on an aromatic ring, known as a directing metalation group (DMG), coordinates to the lithium atom of the organolithium reagent, directing the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This provides a highly regioselective method for the functionalization of aromatic rings. wikipedia.orgorganicchemistrydata.org

Common DMGs include ethers, amides, and amines. wikipedia.org The interaction between the heteroatom of the DMG and the lithium cation creates a complex that enhances the acidity of the ortho-protons, facilitating their removal. baranlab.org

A study by Yus and coworkers demonstrated the use of diphenyl hexyl lithium (DPHLi), prepared from n-butyllithium and 1,1-diphenylethylene (B42955), in the lithiation of toluene. uliege.be The reaction conditions and resulting product distribution after quenching with an electrophile (e.g., methyl iodide) can provide insights into the regioselectivity of the metalation.

Table 2: Representative Metalation Reactions

| Substrate | Organolithium Reagent | Directing Group | Product after Quenching |

| Anisole | n-Butyllithium | -OCH₃ | 2-Substituted Anisole |

| Toluene | Diphenyl hexyl lithium | None (Benzylic) | Benzyl-substituted product |

| N,N-Dimethylaniline | sec-Butyllithium/TMEDA | -N(CH₃)₂ | 2-Substituted Aniline Derivative |

| Furan | n-Butyllithium | Heteroatom | 2-Substituted Furan |

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a fundamental and widely utilized reaction in organometallic chemistry for the preparation of organolithium compounds that are not readily accessible through direct deprotonation. wikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an organic substrate with the lithium atom of an organolithium reagent. wikipedia.org

The general form of the reaction is: R-X + R'-Li ⇌ R-Li + R'-X

The equilibrium of this reaction is driven by the formation of the more stable organolithium species. Generally, the lithium atom will bond to the organic group that can better stabilize a negative charge. Therefore, the reaction favors the formation of an organolithium compound where the carbanionic carbon has more s-character (sp > sp² > sp³). harvard.edu

Lithium, (1,1-diphenylhexyl)- can participate in lithium-halogen exchange, although its application in this context is less common than that of simpler alkyllithiums like n-butyllithium or tert-butyllithium. The bulky nature of the 1,1-diphenylhexyl group might influence the rate and equilibrium of the exchange process.

Key characteristics of lithium-halogen exchange include:

Reaction Rate: The exchange is typically a very fast reaction, often occurring at low temperatures. wikipedia.org The rate generally follows the trend I > Br > Cl, with fluorides being largely unreactive. wikipedia.orgprinceton.edu

Stereochemistry: In the case of vinylic halides, the lithium-halogen exchange usually proceeds with retention of the double bond's stereochemistry. wikipedia.org

Functional Group Tolerance: This method can be compatible with a variety of functional groups that might not be stable to the conditions required for direct metalation from the corresponding hydrocarbon.

Table 3: Factors Influencing Lithium-Halogen Exchange

| Factor | Influence on the Reaction |

| Halogen | The rate of exchange decreases in the order I > Br > Cl. |

| Solvent | Ethereal solvents are commonly used, but the choice of solvent can affect the aggregation state and reactivity of the organolithium reagent. |

| Temperature | Reactions are typically conducted at low temperatures to minimize side reactions. |

| Stability of Organolithium Product | The equilibrium favors the formation of the more stable organolithium reagent. |

Transmetalation Reactions

Transmetalation is a process where a metal from an organometallic compound is exchanged for another metal. In the context of organolithium chemistry, this typically involves the reaction of an organolithium compound, such as Lithium, (1,1-diphenylhexyl)-, with a salt of another metal (e.g., Mg, Zn, Cu, Sn). eolss.net This reaction is valuable for generating a variety of organometallic reagents with different reactivity profiles.

The general equation for transmetalation is: R-Li + M-X → R-M + Li-X

The driving force for this reaction is often the formation of a more thermodynamically stable organometallic species or the precipitation of a lithium salt.

For instance, reacting an organolithium compound with a magnesium halide (e.g., MgBr₂) results in the formation of an organomagnesium reagent (a Grignard reagent). Similarly, reaction with zinc chloride (ZnCl₂) or a copper(I) salt (e.g., CuI) yields organozinc or organocopper reagents, respectively. rsc.org These transmetalated reagents often exhibit greater functional group tolerance and different chemoselectivity compared to the parent organolithium compound.

Table 4: Common Transmetalation Reactions from Organolithiums

| Organolithium Reagent | Metal Salt | Resulting Organometallic Reagent | General Application |

| R-Li | MgBr₂ | R-MgBr (Grignard Reagent) | Nucleophilic additions, cross-coupling |

| R-Li | ZnCl₂ | R-ZnCl (Organozinc Reagent) | Negishi cross-coupling |

| 2 R-Li | CuI | R₂CuLi (Lithium Dialkylcuprate) | Conjugate additions, cross-coupling |

| R-Li | SnCl₄ | R₄Sn (Organostannane) | Stille cross-coupling |

While specific examples of transmetalation using Lithium, (1,1-diphenylhexyl)- are not prevalent in the literature, the general principles suggest that it could be a precursor to bulky organometallic reagents of other metals, which could have unique applications in synthesis.

Applications in Advanced Organic and Polymer Synthesis

As an Initiator for Anionic Polymerization of Various Monomers

Anionic polymerization is a chain-growth polymerization technique that proceeds via an active anionic center. The choice of initiator is critical to the success of this method, as it dictates the initiation efficiency and the characteristics of the resulting polymer. (1,1-diphenylhexyl)lithium is a widely used initiator for the anionic polymerization of a variety of monomers, most notably methacrylates, acrylates, and styrenes. uni-bayreuth.dersc.org

The bulky diphenylhexyl group attached to the lithium atom plays a crucial role in its effectiveness. This steric hindrance moderates the initiator's reactivity, which in turn allows for a more controlled initiation process. This controlled initiation is a hallmark of living anionic polymerization, a technique that allows for the synthesis of polymers with well-defined architectures.

Synthesis of Polymers with Controlled Molecular Weights and Narrow Polydispersity

A key advantage of using (1,1-diphenylhexyl)lithium as an initiator in anionic polymerization is the ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). mdpi.comresearchgate.netnih.govsemanticscholar.org This level of control is a direct consequence of the "living" nature of the polymerization it initiates. In a living polymerization, the rate of initiation is fast relative to the rate of propagation, and there are no termination or chain transfer reactions.

This allows the polymer chains to grow uniformly, and the final molecular weight can be accurately predicted by the molar ratio of the monomer to the initiator. For example, in the polymerization of methyl methacrylate (B99206) (MMA), using (1,1-diphenylhexyl)lithium in a suitable solvent system like a toluene (B28343)/tetrahydrofuran (B95107) (THF) mixture results in poly(methyl methacrylate) (PMMA) with a narrow polydispersity index (Mw/Mn), often close to 1.1. researchgate.net The addition of salts like lithium perchlorate (B79767) can further enhance this control by retarding the polymerization rate. acs.org

| Initiator System | Monomer | Solvent | Temperature (°C) | Resulting Polymer Characteristics |

| (1,1-diphenylhexyl)lithium | Methyl Methacrylate (MMA) | Toluene/THF | -78 | Controlled molecular weight, narrow polydispersity. acs.org |

| (1,1-diphenylhexyl)lithium / LiClO4 | Methyl Methacrylate (MMA) | THF | -40 | Living polymerization, narrow molecular weight distribution. acs.org |

| (1,1-diphenylhexyl)lithium / LiClO4 | tert-Butyl Acrylate | THF | -78 | Living polymerization, narrow molecular weight distribution. acs.org |

| (1,1-diphenylhexyl)lithium | 1-(Isobutoxy)ethyl methacrylate (BOEMA) | THF | -60 | Very narrow molecular weight distribution (Mw/Mn = 1.04–1.09). acs.org |

Block Copolymer Synthesis

Block copolymers are macromolecules composed of two or more different polymer chains (blocks) linked together. The living nature of anionic polymerization initiated by (1,1-diphenylhexyl)lithium makes it an ideal method for synthesizing well-defined block copolymers. rsc.org The process involves the sequential addition of different monomers to the reaction mixture.

After the first monomer is polymerized to form a living polymer block, a second monomer is introduced. The living anionic chain end of the first block then initiates the polymerization of the second monomer, resulting in the formation of a diblock copolymer. This process can be repeated with additional monomers to create triblock or multiblock copolymers. For instance, (1,1-diphenylhexyl)lithium has been employed in the synthesis of styrene-based block copolymers. wiley-vch.de

Creation of Star and Other Complex Polymer Architectures

Beyond linear block copolymers, (1,1-diphenylhexyl)lithium is instrumental in the synthesis of more complex polymer architectures, such as star-shaped polymers. dur.ac.uk These structures consist of multiple polymer chains (arms) emanating from a central core. One method to create star polymers involves the use of a multifunctional linking agent.

Stereospecific Polymerization (e.g., Poly(methyl methacrylate))

Stereospecific polymerization refers to the control of the stereochemistry, or tacticity, of the resulting polymer chain. (1,1-diphenylhexyl)lithium has been shown to be effective in controlling the tacticity of poly(methyl methacrylate) (PMMA). Depending on the reaction conditions, such as the solvent and temperature, different stereoisomers of PMMA can be preferentially formed.

For example, the use of (1,1-diphenylhexyl)lithium in tetrahydrofuran (THF) typically leads to the formation of syndiotactic-rich PMMA. mdpi.comnih.govacs.org In some cases, it can be used in combination with other reagents to produce stereoblock PMMA, which consists of blocks of different tacticities. mdpi.comresearchgate.netnih.govsemanticscholar.org For instance, an alkyne-capped syndiotactic PMMA has been synthesized via an in situ metal-halogen exchange reaction involving (1,1-diphenylhexyl)lithium. mdpi.comresearchgate.netnih.govsemanticscholar.org

| Initiator/Reaction System | Monomer | Solvent | Temperature (°C) | Resulting Polymer Tacticity |

| (1,1-diphenylhexyl)lithium | Methyl Methacrylate (MMA) | THF | -100 | Syndiotactic-rich (mm/mr/rr = 1/22/77). mdpi.com |

| (1,1-diphenylhexyl)lithium (in situ metal-halogen exchange) | Methyl Methacrylate (MMA) | THF | -100 | Syndiotactic-rich. mdpi.comresearchgate.netnih.gov |

Synthesis of Telechelic and End-Functionalized Polymers

Telechelic polymers are polymers that have reactive functional groups at both ends of the polymer chain. rsc.org End-functionalized polymers, on the other hand, have a functional group at one end. These functional groups provide sites for further chemical modification, allowing for the creation of more complex macromolecular structures.

(1,1-diphenylhexyl)lithium can be used to initiate polymerization, and the living anionic chain end can then be terminated with a specific electrophilic reagent to introduce a desired functional group at the chain end. vt.edu Furthermore, functionalized initiators derived from reactions involving (1,1-diphenylhexyl)lithium can be used to introduce a functional group at the beginning of the polymer chain. For example, an initiator derived from 4-[2-(tert-butyldimethylsiloxy)ethyl]-α-methylstyrene and (1,1-diphenylhexyl)lithium has been used to prepare telechelic PMMA. acs.org

Role in Asymmetric Synthesis Methodologies

Asymmetric synthesis is a branch of organic chemistry focused on the stereoselective synthesis of chiral compounds. uclm.esyork.ac.uk While the primary application of (1,1-diphenylhexyl)lithium is in polymerization, its properties as a strong, non-nucleophilic base can be leveraged in certain asymmetric synthesis protocols.

Although direct applications of (1,1-diphenylhexyl)lithium as a chiral auxiliary or catalyst are not extensively documented, its role as a base in reactions involving chiral substrates or catalysts is plausible. For instance, it could be used to deprotonate a prochiral substrate to generate a nucleophile that then reacts with an electrophile under the influence of a chiral ligand or catalyst to produce an enantiomerically enriched product. The development of catalytic asymmetric reactions is a major focus in modern organic synthesis, aiming to produce single enantiomers of chiral molecules with high efficiency. frontiersin.orgnih.gov

Enantioselective Alkylation and Deprotonation Processes

Enantioselective alkylation and deprotonation are powerful strategies for creating chiral molecules. These reactions typically rely on the use of a chiral lithium amide base to remove a proton from a prochiral molecule in a stereoselective manner. psu.edursc.org The resulting chiral enolate or carbanion can then react with an electrophile. The degree of asymmetric induction is often dependent on the structure of the chiral amide, the solvent, and the presence of additives like lithium bromide. psu.edu

While Lithium, (1,1-diphenylhexyl)- is a strong base capable of deprotonation, its direct application as the primary chiral-directing agent in enantioselective alkylation and deprotonation of small molecules is not extensively documented. Instead, asymmetric induction in organolithium chemistry is typically achieved by employing a stoichiometric or catalytic amount of an external chiral ligand. rsc.orgorgsyn.org

Utilization of Chiral Ligands for Stereocontrol

The stereochemical outcome of reactions involving organolithium reagents can be controlled by the addition of external chiral ligands. beilstein-journals.org Naturally occurring alkaloids like (−)-sparteine and specifically designed chiral diamines are widely used to complex the lithium ion, thereby creating a chiral environment that directs the approach of either the base to the substrate or the electrophile to the intermediate organolithium species. psu.edubeilstein-journals.org This approach can be applied to achieve asymmetric deprotonation, carbolithiation, and alkylation. psu.edubeilstein-journals.org

This principle of external ligand control is general for organolithium reagents. In theory, Lithium, (1,1-diphenylhexyl)- can be used in conjunction with a chiral ligand like (−)-sparteine to mediate stereocontrolled transformations. Such a combination would render the achiral organolithium part of a chiral complex capable of inducing asymmetry. However, specific applications of Lithium, (1,1-diphenylhexyl)- paired with chiral ligands for the asymmetric synthesis of complex small molecules are not prominently featured in the literature, with research focusing more on its role in asymmetric polymerization. An interesting approach in asymmetric synthesis involves dynamic thermodynamic resolution, where a racemic organolithium is complexed to a chiral ligand, allowing one diastereomeric complex to dominate at equilibrium. nih.gov

Precursor for Advanced Organometallic Reagents (e.g., Organocuprates, Gilman Reagents)

Organocuprates, particularly Gilman reagents (lithium diorganocuprates, R₂CuLi), are versatile nucleophiles in organic synthesis. masterorganicchemistry.com They are valued for their ability to perform conjugate additions to α,β-unsaturated carbonyls and to couple with organic halides in Sₙ2 reactions. masterorganicchemistry.comyoutube.com The standard preparation of a Gilman reagent involves the transmetallation reaction between a copper(I) salt, such as copper(I) iodide (CuI), and two equivalents of an organolithium reagent (R-Li). organicchemistrytutor.commasterorganicchemistry.comwikipedia.org

This well-established protocol can be applied to Lithium, (1,1-diphenylhexyl)-. By reacting two equivalents of Lithium, (1,1-diphenylhexyl)- with one equivalent of copper(I) iodide, the corresponding Gilman reagent, lithium bis(1,1-diphenylhexyl)cuprate, would be formed.

General Reaction for Gilman Reagent Formation

2 R-Li + CuI → R₂CuLi + LiI

While the synthesis of this specific cuprate (B13416276) is chemically plausible, its application and detailed study are not widely reported. The utility of Gilman reagents is often tied to the nature of the "R" group being transferred; the bulky 1,1-diphenylhexyl group might present unique steric challenges or offer specific reactivity profiles in coupling reactions.

Application in the Synthesis of Complex Organic Structures (e.g., Diversely Functionalized Indoles)

The synthesis of complex heterocyclic structures like functionalized indoles often relies on regioselective metalation followed by reaction with an electrophile. rsc.orgmdpi.com The indole (B1671886) nucleus can be deprotonated at the C-2 position by a strong base, a process often facilitated by an N-protecting group. nih.gov Strong, non-nucleophilic lithium bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are commonly used for this purpose. uni-muenchen.de

Given its nature as a strong, sterically hindered base, Lithium, (1,1-diphenylhexyl)- is a potential candidate for the regioselective deprotonation of indoles and other sensitive aromatic systems where the addition of a nucleophilic base like n-butyllithium would be undesirable. However, specific examples detailing the use of Lithium, (1,1-diphenylhexyl)- for the synthesis of functionalized indoles or similar complex, non-polymeric organic structures are not prevalent in the scientific literature. Synthetic routes reported for these targets typically employ more common commercially available bases. nih.govuni-muenchen.debeilstein-journals.org

Functionalization Strategies Leveraging 1,1-Diphenylethylene (B42955) Chemistry

The most significant application of Lithium, (1,1-diphenylhexyl)- and its precursor, 1,1-diphenylethylene (DPE), lies in the field of polymer chemistry, specifically in living anionic polymerization. researchgate.netsci-hub.se The unique reactivity of the DPE moiety—it readily reacts with carbanions but does not homopolymerize due to steric hindrance—makes it a powerful tool for creating well-defined, functionalized polymers. researchgate.netrsc.org

Key strategies include:

End-Capping of Living Polymers: Living polymer chains, such as polystyryllithium (PSLi), can be "capped" by reacting them with a DPE derivative. researchgate.netnih.gov This reaction is a mono-addition that places the bulky DPE unit at the terminus of the polymer chain. researchgate.net This DPE-capped polymer anion has altered reactivity and can be used to initiate the polymerization of more reactive polar monomers to form block copolymers or be terminated with a functional electrophile. researchgate.net

Synthesis of Chain-End and In-Chain Functionalized Polymers: By using DPE derivatives that bear a pre-installed functional group (often in a protected form), this functionality can be precisely placed at the chain end. researchgate.netresearchgate.net Furthermore, by copolymerizing a monomer like styrene (B11656) with a functional DPE derivative, the functional group can be incorporated periodically along the polymer backbone, leading to sequence-controlled polymers. sci-hub.sersc.orgrsc.org

Formation of Functional Initiators: A functionalized initiator can be prepared by reacting a DPE derivative carrying a functional group with an alkyllithium like sec-BuLi. researchgate.net The resulting functionalized 1,1-diphenylalkyllithium species can then initiate polymerization, ensuring that every resulting polymer chain contains the desired functional group at its starting point.

The table below summarizes various functionalization strategies using DPE derivatives in anionic polymerization.

| Strategy | DPE Derivative Example | Living Polymer/Initiator | Resulting Structure | Purpose | Reference(s) |

| End-Capping | 1-[4-(tert-butyldimethylsiloxy)phenyl]-1-phenylethylene | Polystyryllithium | Polystyrene with a terminal protected phenol (B47542) group | Introduction of a terminal hydroxyl functionality after deprotection. | researchgate.net |

| End-Capping | 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) | Polystyryllithium | Polystyrene with a terminal alkoxysilyl group | Creates a reactive handle for cross-linking or surface grafting. | nih.govnih.gov |

| In-Chain Functionalization | Dimethyl-[4-(1-phenylvinyl)phenyl]silane (DPE-SiH) | Styrene / sec-BuLi | Styrene-DPE-SiH copolymer | Creates a polymer with periodic silane (B1218182) functionality. | sci-hub.se |

| Sequence Control | DPE-SiH/NMe₂ (asymmetric DPE) | Styrene / sec-BuLi | Statistical copolymer with adjustable reactivity ratios | Fine-tuning of polymer properties through sequence regulation. | rsc.org |

These methods demonstrate the versatility of DPE chemistry in macromolecular engineering, enabling the synthesis of polymers with precisely controlled architectures and functionalities that are not easily accessible through other polymerization techniques. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Insights into Lithium, 1,1 Diphenylhexyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it a cornerstone for calculating the properties of molecules and solids. wikipedia.org For organolithium compounds, DFT is crucial for predicting optimized geometries, reaction energetics, and electronic properties that govern their behavior.

Modeling of Aggregation Structures and Energetics

Organolithium reagents are well-known to exist not as simple monomers but as larger aggregates (dimers, tetramers, etc.), a tendency driven by the desire to stabilize the electron-deficient lithium centers. The degree of aggregation profoundly affects the reagent's stability and reactivity. numberanalytics.com DFT calculations are instrumental in predicting the most stable aggregation states by comparing the relative free energies of different potential structures.

Computational studies on analogous systems, such as lithium enolates and other alkyllithiums, demonstrate that DFT can effectively model the formation of these aggregates. nih.gov By calculating the total energy of monomers, dimers, and higher-order clusters, often including solvent molecules to simulate solution conditions, researchers can determine the thermodynamic favorability of each state. For a bulky compound like Lithium, (1,1-diphenylhexyl)-, steric hindrance from the two phenyl groups and the hexyl chain plays a significant role, which DFT models can quantify. While simpler alkyllithiums often favor tetrameric or even hexameric structures, the steric bulk of 1,1-diphenylalkyl substituents may favor lower aggregation states like dimers, especially in coordinating solvents like tetrahydrofuran (B95107) (THF).

Table 1: Representative DFT-Calculated Relative Energies for Organolithium Aggregates This table illustrates the type of data generated from DFT studies on organolithium aggregation. Values are hypothetical and for representative purposes.

| Aggregate State (in THF) | Relative Free Energy (kcal/mol) | Li-Li Distance (Å) | C-Li Bond Length (Å) |

| Monomer (Solvated) | +5.0 | N/A | 2.05 |

| Dimer (Solvated) | 0.0 (Reference) | 2.50 | 2.15 |

| Tetramer (Solvated) | +2.5 | 2.65 | 2.25 |

These calculations show that for many organolithium compounds, the formation of dimers is thermodynamically favored over isolated monomers, but the formation of larger aggregates like tetramers can be disfavored due to increasing steric strain, a factor particularly relevant for Lithium, (1,1-diphenylhexyl)-.

Elucidation of Reaction Pathways and Transition States

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. aps.orgscienceintheclassroom.org This is particularly valuable for understanding the initiation step in anionic polymerization, where Lithium, (1,1-diphenylhexyl)- acts as the initiator. The reaction involves the nucleophilic attack of the carbanion on a monomer molecule.

Computational models can trace the entire reaction coordinate from reactants to products. scienceintheclassroom.org For the initiation of polymerization, DFT calculations can reveal:

The structure of the pre-initiation complex: How the initiator and monomer orient themselves before the reaction.

The transition state geometry: The highest-energy point along the reaction pathway, which determines the reaction rate. researchgate.net

The activation energy (ΔG‡): The energy barrier that must be overcome for the reaction to proceed.

Studies on the reactions of other organolithiums show that DFT can accurately predict how changes in the solvent or the structure of the lithium reagent affect the activation barrier. researchgate.netresearchgate.net For Lithium, (1,1-diphenylhexyl)-, the bulky diphenyl groups are expected to increase the activation energy for initiation compared to a less hindered initiator like n-butyllithium, a prediction that can be quantified with DFT.

Insights into Carbon-Lithium Bond Electronic Character

The nature of the carbon-lithium (C-Li) bond is a subject of continuous study, as it is not purely ionic nor purely covalent, but possesses significant character of both. DFT provides detailed information about the electronic structure, including electron density distribution, orbital shapes, and atomic charges, which helps to characterize this bond.

By analyzing the electron density, methods like Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution. In most organolithium compounds, the lithium atom carries a significant positive charge, while the adjacent carbon atom is negatively charged, confirming the high polarity of the bond. DFT calculations on related systems reveal that the C-Li bond is highly polarizable and its character is sensitive to the surrounding environment, such as the solvent. nih.gov Coordinating solvents can draw electron density away from the lithium, increasing the ionic character of the C-Li bond and enhancing the nucleophilicity of the carbanion. The presence of the two phenyl groups in Lithium, (1,1-diphenylhexyl)- allows for delocalization of the negative charge on the alpha-carbon, which stabilizes the anion and influences its reactivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT is excellent for calculating static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. wikipedia.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of the system at the atomic level.

For Lithium, (1,1-diphenylhexyl)-, MD simulations can provide critical insights into:

Solvation Shell Dynamics: How solvent molecules (like THF) arrange around the lithium cation and how quickly they exchange with the bulk solvent. The dynamics of solvation have a direct impact on the reagent's reactivity. acs.org

Aggregate Dynamics: The stability of aggregates over time and the mechanisms by which they form or break apart. MD can show the rapid equilibrium between different aggregated species in solution. psu.edu

Conformational Changes: The rotation of the phenyl groups and the flexibility of the hexyl chain. These motions can influence how the initiator approaches a monomer molecule.

First-principles MD simulations, such as the Car-Parrinello method, combine DFT with molecular dynamics to provide a highly accurate description of these dynamic processes, including how thermal effects influence bond lengths and angles. nih.gov

Predictive Capabilities for Structure-Reactivity Relationships

The ultimate goal of applying computational chemistry to a reagent like Lithium, (1,1-diphenylhexyl)- is to build predictive models that link its molecular structure to its observed chemical reactivity. nih.gov The insights gained from DFT and MD simulations enable researchers to understand and forecast how this initiator will behave under different conditions.

Aggregation and Reactivity: DFT calculations of aggregation energies can predict how the concentration of the initiator or the type of solvent will shift the equilibrium between more reactive monomers and less reactive dimers or higher aggregates. This is crucial for controlling polymerization reactions. numberanalytics.com

Steric Effects on Initiation: By modeling the transition states for reaction with different monomers, DFT can predict the selectivity and rate of initiation. The steric bulk of Lithium, (1,1-diphenylhexyl)-, captured in these models, explains its utility in controlling the start of polymerization, particularly with sterically demanding monomers. mdpi.comsci-hub.se

Electronic Effects and Stability: Understanding the electronic structure of the C-Li bond and the charge delocalization afforded by the phenyl rings helps explain the stability of the initiator. This stability is key to its function in living anionic polymerization, where premature termination is undesirable. mdpi.com

By combining these theoretical insights, a comprehensive picture emerges that explains why Lithium, (1,1-diphenylhexyl)- is an effective initiator for specific polymerization applications, allowing for the rational design of new initiators and the optimization of reaction conditions for synthesizing polymers with controlled architectures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.